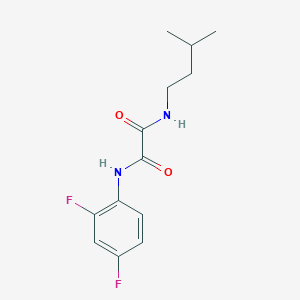

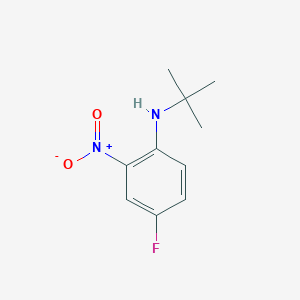

N-tert-butyl-4-fluoro-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-4-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C10H13FN2O2 and a molecular weight of 212.22 . It is used for proteomics research .

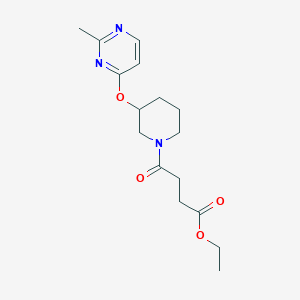

Molecular Structure Analysis

The InChI code for “N-tert-butyl-4-fluoro-2-nitroaniline” is 1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-tert-butyl-4-fluoro-2-nitroaniline and its derivatives are pivotal in the realm of synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Chaudhary et al. (2018) explored the regioselective nitration of N-alkyl anilines using tert-butyl nitrite, highlighting its efficiency across a broad range of substrates. This process yields N-nitroso N-alkyl nitroanilines, which can be readily converted into other valuable chemical entities (Chaudhary et al., 2018). Similarly, Zhurko et al. (2020) emphasized the significance of nitroxides, such as 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, in biophysics and biomedical research. Their study focused on the synthesis of highly strained nitroxides and their resistance to reduction, a crucial aspect for their application as molecular probes and labels (Zhurko et al., 2020).

Application in Dye and Polymer Industries

The compound has also found applications in the dye and polymer industries. Bil (2007) discussed the growing importance of 4-Fluoro-3-nitroaniline in the U.S.A. as a novel dye intermediate, with potential extensions to pharmaceuticals, insecticides, and further dyes. The paper also delves into the preparations of its various N-substituted derivatives (Bil, 2007). In a similar vein, Zhang et al. (2018) synthesized a series of N-substituted tetraphenylethene-based benzimidazoles, showcasing their application in aggregation-induced emission, mechanochromism, and electroluminescence, thus underscoring their potential in material science and electronic device fabrication (Zhang et al., 2018).

Environmental and Biological Research

In the environmental sector, Ghatge et al. (2020) presented an intriguing study on the biotransformation of the dinitroaniline herbicide butralin by a newly isolated bacterium, Sphingopyxis sp. strain HMH. The study reveals a novel mechanism of butralin degradation, shedding light on the bioremediation potential of such compounds (Ghatge et al., 2020).

Safety And Hazards

“N-tert-butyl-4-fluoro-2-nitroaniline” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-tert-butyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRUYAUJXUKPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-fluoro-2-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)

![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)